REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]2[CH:13]=[CH:12][N-:11][C:10]2=[S:14])=[CH:4][N:3]=1.[H-].[Na+].[CH3:17]I>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]2[CH2:13][CH2:12][N:11]=[C:10]2[S:14][CH3:17])=[CH:4][N:3]=1 |f:1.2|
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Name
|
3-(2-chloropyrid-5-yl-methyl)-pyrrolide-2-thione
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Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CC1C([N-]C=C1)=S
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for 20 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture is stirred for a further 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured onto icewater
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CC1C(=NCC1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |